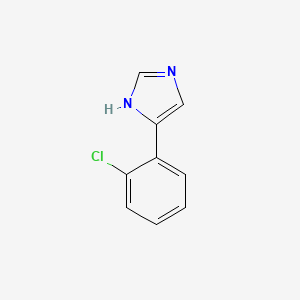

4-(2-Chlorophenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2-Chlorophenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The chlorophenyl group attached to the imidazole ring can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of starting materials such as chlorophenyl compounds, aldehydes, and ammonium acetate in the presence of various catalysts or under specific conditions like microwave irradiation. For instance, a related compound, 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole, was synthesized using a domestic microwave oven, indicating the utility of microwave-assisted synthesis in preparing such compounds . Another example is the synthesis of 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, which demonstrates the incorporation of a pentyl group alongside the chlorophenyl moiety .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often elucidated using techniques such as X-ray diffraction (XRD). The crystal and molecular structure of these compounds can reveal important aspects such as the planarity of the imidazole ring, the dihedral angles between the rings, and the presence of intermolecular interactions like hydrogen bonding and π-π stacking. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole showed that the phenyl rings and the imidazole ring are planar, with significant torsion in some bonds . Similarly, the crystal structure of 2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole revealed dihedral angles between the phenyl rings and the imidazole ring, highlighting the three-dimensional arrangement of the molecule .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol involved a one-pot reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine, followed by the formation of metal complexes with transition metals . This demonstrates the versatility of imidazole derivatives in forming complexes and the potential for creating a wide range of compounds with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the imidazole ring. Quantum-chemical studies, including calculations of vibrational frequencies and NMR chemical shifts, can provide insights into the electronic structure and behavior of these compounds. For example, quantum-chemical, IR, NMR, and X-ray diffraction studies on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole provided a comprehensive understanding of the compound's properties, including its molecular electrostatic potential and nonlinear optical properties .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application of imidazole derivatives is in corrosion inhibition for metals. Ouakki et al. (2019) explored the adsorption and corrosion inhibition properties of two imidazole derivatives on mild steel in sulfuric acid medium, highlighting their high inhibition efficiency, which increases with the concentration of inhibitors. These findings are supported by electrochemical methods, thermodynamic, kinetic parameters, and DFT calculations, providing a comprehensive understanding of the inhibition process and its efficiency (Ouakki et al., 2019).

Anticancer Research

Another critical application is in anticancer research. Romagnoli et al. (2016) synthesized a novel series of tubulin polymerization inhibitors based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold. These compounds, designed as cis-restricted combretastatin A-4 analogues, showed significant antiproliferative activity against various cancer cell lines and demonstrated high antitumor activity in a mouse syngeneic model. This positions them as promising anticancer drug candidates (Romagnoli et al., 2016).

Chemical Synthesis and Crystal Structure Analysis

In the realm of chemical synthesis and structural analysis, Saberi et al. (2009) and Kapoor et al. (2011) have contributed to our understanding of imidazole derivatives' crystal structures. These studies involve the microwave-assisted synthesis of imidazole compounds and their structural confirmation via X-ray diffraction (XRD), offering insights into the compounds' molecular configurations and intermolecular interactions (Saberi et al., 2009; Kapoor et al., 2011).

Molecular Docking and Anti-Candida Activity

Jayasheela et al. (2018) conducted a comprehensive study on an anti-Candida agent, utilizing various spectroscopic techniques and theoretical calculations to characterize its structure and interactions. Their work includes molecular docking studies to explore the compound's potent anti-Candida activity, demonstrating the multifaceted approach to understanding and developing imidazole-based therapeutics (Jayasheela et al., 2018).

Excited-State Intramolecular Proton Transfer

Somasundaram et al. (2018) explored imidazole-based excited state intramolecular proton transfer (ESIPT) molecules for their blue fluorescent properties. Through comprehensive synthesis, characterization, and quantum chemical calculations, they demonstrated the potential of imidazole derivatives in developing advanced fluorescent materials (Somasundaram et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds such as organophosphates have been known to inhibit the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

If we consider the action of similar compounds, they typically work by inhibiting the action of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continuously stimulate the neurons, leading to various physiological effects .

Biochemical Pathways

Compounds with similar structures have been known to affect the cholinergic pathway by inhibiting acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to various downstream effects.

Result of Action

Based on the action of similar compounds, one can infer that the inhibition of acetylcholinesterase can lead to an overstimulation of neurons due to the accumulation of acetylcholine . This overstimulation can result in various physiological effects, depending on the specific neurons affected.

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZKGZJGJPHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104672-22-2 |

Source

|

| Record name | 4-(2-chlorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)

![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)